3-(3-Phenoxybenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Phenoxybenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran-2-carboxamide . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many biologically active natural products and drugs .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved in a single synthetic operation through a one-pot, two-step transamidation procedure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include C–H arylation and transamidation . The C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Scientific Research Applications
Synthesis and Biological Activity
Benzofuran and its derivatives are highlighted for their significance in the synthesis of biologically active compounds. For instance, the development of efficient methods to construct benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives showcases the versatility of phenoxyamide reagents in synthesizing complex structures under metal-free conditions. Such methodologies are crucial for the design of compounds with potential pharmacological activities (Li et al., 2019).
Antiproliferative and Antimicrobial Applications
Research on benzamide derivatives, including those with a phenoxy functionality, has shown promising antiproliferative activity against various cancer cell lines. The mechanism of action for some of these compounds involves cell cycle arrest and induction of apoptosis, mediated by caspase activation (Raffa et al., 2015). Additionally, benzamide and benzofuran derivatives have been explored for their antimicrobial properties, although specific activities vary based on the compound's structure and the pathogens tested (Zhang et al., 2018).
Molecular Docking and Drug Design
The structural features of benzofuran and benzamide derivatives make them suitable candidates for molecular docking studies in drug design. Their interaction with biological targets, such as enzymes and receptors, can be meticulously analyzed to develop new therapeutic agents with enhanced efficacy and specificity. For example, benzofuran derivatives have been investigated for their potential as D-2 dopamine receptor imaging agents, demonstrating the importance of structural analogues in developing diagnostic tools (Murphy et al., 1990).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . There is considerable interest in novel synthetic methodologies that can provide access to new kinds of benzofuran derivatives . This suggests that “3-(3-Phenoxybenzamido)benzofuran-2-carboxamide” and other benzofuran derivatives may have promising future directions in drug development and other applications.
Mechanism of Action
Target of Action
This compound belongs to the benzofuran class of compounds, which are known to interact with a wide range of biological targets .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets and pathways .
Biochemical Pathways
Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties , suggesting that they may affect multiple biochemical pathways.
Result of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c23-21(25)20-19(17-11-4-5-12-18(17)28-20)24-22(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-13H,(H2,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOIJPYYICYWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.